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Compound of Interest

Compound Name: 1,4-Diethyl-2-methylbenzene

Cat. No.: B084493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

aromatic hydrocarbon 1,4-diethyl-2-methylbenzene. The information is presented in a

structured format to facilitate its use in research, quality control, and drug development

applications. This document includes detailed tables of spectroscopic data, standardized

experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the available mass spectrometry, infrared spectroscopy, and

predicted nuclear magnetic resonance spectroscopy data for 1,4-diethyl-2-methylbenzene.

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,4-diethyl-2-methylbenzene is characterized by a

molecular ion peak and several fragment ions. The primary fragmentation pattern involves the

loss of methyl and ethyl groups.
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m/z Relative Intensity (%) Assignment

148 35 [M]⁺ (Molecular Ion)

133 100 [M-CH₃]⁺

119 40 [M-C₂H₅]⁺

105 25 [M-C₃H₇]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

Data sourced from NIST

WebBook.[1]

Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the

molecule. The key absorption bands for 1,4-diethyl-2-methylbenzene are indicative of its

aromatic and aliphatic C-H bonds, as well as aromatic ring vibrations.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3050 - 3000 Medium Aromatic C-H Stretch

2965 - 2850 Strong
Aliphatic C-H Stretch (from

ethyl and methyl groups)

1615, 1505, 1460 Medium to Strong Aromatic C=C Ring Stretch

880 - 800 Strong
Aromatic C-H Bend (out-of-

plane)

Data sourced from NIST

WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 1,4-diethyl-2-methylbenzene is not readily available in

public spectral databases. The following data is predicted using online NMR prediction tools

and should be used as an estimation.
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The predicted ¹H NMR spectrum shows distinct signals for the aromatic protons and the

protons of the ethyl and methyl substituents. The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 7.05 s 1H Ar-H

~ 6.98 d 1H Ar-H

~ 6.95 d 1H Ar-H

~ 2.60 q 4H -CH₂- (Ethyl)

~ 2.25 s 3H Ar-CH₃

~ 1.22 t 6H -CH₃ (Ethyl)

The predicted ¹³C NMR spectrum displays signals for each unique carbon atom in the

molecule.

Chemical Shift (δ, ppm) Assignment

~ 142.5 Aromatic C (quaternary)

~ 135.0 Aromatic C (quaternary)

~ 134.5 Aromatic C (quaternary)

~ 130.0 Aromatic CH

~ 128.5 Aromatic CH

~ 126.0 Aromatic CH

~ 28.5 -CH₂- (Ethyl)

~ 21.0 Ar-CH₃

~ 15.5 -CH₃ (Ethyl)
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: A sample of 1,4-diethyl-2-methylbenzene (typically 5-25 mg for ¹H,

20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an

internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition for ¹H NMR:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each carbon.

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural

abundance of ¹³C.

A wider spectral width is used compared to ¹H NMR.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by

direct injection. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like 1,4-diethyl-2-methylbenzene, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O).

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is

recorded. The instrument measures an interferogram, which is a plot of IR intensity versus
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time.

Data Processing: The interferogram is converted into a spectrum (absorbance or

transmittance versus wavenumber) via a Fourier transform. The background spectrum is

subtracted from the sample spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as 1,4-diethyl-2-methylbenzene.
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Caption: Workflow for organic compound spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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